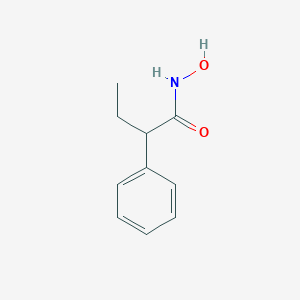

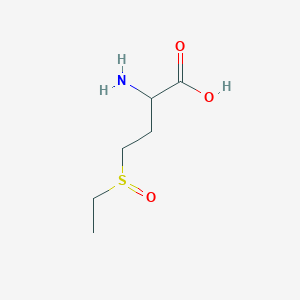

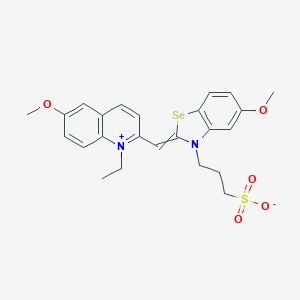

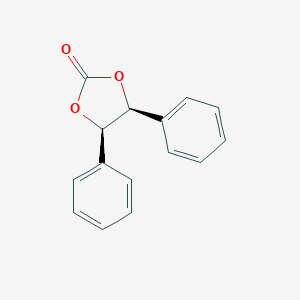

![molecular formula C13H16ClNO B102386 1-[氯(苯基)乙酰]哌啶 CAS No. 18504-70-6](/img/structure/B102386.png)

1-[氯(苯基)乙酰]哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives often involves the reaction of piperidine with various electrophiles or the substitution of functional groups on pre-existing piperidine frameworks. For example, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under controlled pH conditions, followed by substitution reactions with different electrophiles . Similarly, 1-arylcyclohexylamines, which are structurally related to 1-[Chloro(phenyl)acetyl]piperidine, are synthesized by replacing a cyano group with a phenyl group using phenylmagnesium bromide .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with various substituents affecting the overall conformation and properties of the molecule. For instance, the crystal structure of a piperidin-4-one derivative shows a slightly distorted chair conformation with equatorial orientation of substituents, except for an axially located chlorine atom . This information can be extrapolated to suggest that 1-[Chloro(phenyl)acetyl]piperidine may also exhibit a chair conformation with substituents affecting its three-dimensional shape.

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions, depending on the functional groups present. The bioactivity of these compounds, such as their inhibitory effects on enzymes like lipoxygenase and cholinesterases, is often a result of their ability to interact with biological targets through chemical reactions . The synthesis of phencyclidine derivatives, which share a similar piperidine core, involves multiple steps including reactions with phenyl magnesium bromide, acetic anhydride, and potassium permanganate, indicating the versatility of piperidine in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of hydrogen bonding and C-H...π interactions can stabilize the molecular conformation and affect the compound's solubility and crystallinity . For example, the crystal and molecular structure of a piperidine-containing acrylate is stabilized by hydrogen bonding and C-H...π interactions, which could be indicative of the properties of 1-[Chloro(phenyl)acetyl]piperidine .

科学研究应用

药物分析中的鉴定

1-[氯(苯基)乙酰]哌啶是哌啶衍生物的结构类似物,如止咳药盐酸克洛佩拉斯汀。高级分析技术如高效液相色谱和各种光谱方法被用于鉴定药物中与哌啶衍生物相关的杂质,确保药品的质量和安全(Liu et al., 2020)。

HIV抑制剂的开发

哌啶衍生物在开发强效HIV-1抑制剂中起着关键作用。通过修改哌啶结构,研究人员可以创造出类似TAK-220的化合物,该化合物对CCR5受体具有高结合亲和力,并对HIV-1复制具有强效抑制作用。这些衍生物是新型抗逆转录病毒疗法的有希望的候选药物(Imamura et al., 2006)。

乙酰胆碱酯酶抑制剂用于阿尔茨海默病治疗

已合成并评估了某些哌啶衍生物的抗乙酰胆碱酯酶活性,这是阿尔茨海默病的潜在治疗方法。通过对乙酰胆碱酯酶酶的抑制作用,这些化合物可能增加大脑中的乙酰胆碱水平,为痴呆症提供症状缓解(Sugimoto et al., 1990)。

抗菌和抗真菌应用

通过各种化学反应合成的哌啶化合物显示出显著的抗菌和抗真菌活性。这些化合物可以作为开发新型抗微生物药物的基础,以对抗传染病(Merugu et al., 2010)。

镇痛特性

哌啶衍生物,如邻氯苯环己烷家族中的化合物,已经展示出镇痛效果。通过修改哌啶结构,研究人员合成的化合物可能在急性和阶段性疼痛管理中有效(Ahmadi & Mahmoudi, 2005)。

未来方向

Piperidine derivatives, including 1-[Chloro(phenyl)acetyl]piperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

2-chloro-2-phenyl-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZICANKVRIYSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407117 |

Source

|

| Record name | 1-[chloro(phenyl)acetyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[Chloro(phenyl)acetyl]piperidine | |

CAS RN |

18504-70-6 |

Source

|

| Record name | 1-[chloro(phenyl)acetyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。